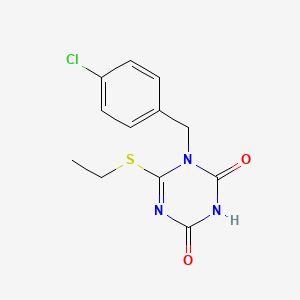
Thalidomide-Propargyne-PEG3-COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-Propargyne-PEG3-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is a click chemistry reagent containing an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
準備方法
Synthetic Routes and Reaction Conditions
Thalidomide-Propargyne-PEG3-COOH is synthesized by incorporating a Thalidomide-based cereblon ligand with a linker . The synthetic route involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . The reaction conditions typically involve the use of copper catalysts and azide-containing molecules to form the desired conjugate .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above, with optimization for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification methods to ensure the quality and yield of the final product .
化学反応の分析
Types of Reactions
Thalidomide-Propargyne-PEG3-COOH primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction involves the formation of a triazole ring by reacting the alkyne group of this compound with an azide group .
Common Reagents and Conditions
Reagents: Copper catalysts, azide-containing molecules.
Major Products
The major product formed from the reaction of this compound with azide-containing molecules is a triazole-linked conjugate .
科学的研究の応用
Thalidomide-Propargyne-PEG3-COOH has several scientific research applications, particularly in the field of PROTAC technology . PROTACs are used to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . This compound is used as a linker in PROTACs to connect the E3 ubiquitin ligase ligand (cereblon) with the target protein ligand . This allows for the targeted degradation of specific proteins, making it a valuable tool in drug discovery and development .
作用機序
The mechanism of action of Thalidomide-Propargyne-PEG3-COOH involves its role as a linker in PROTAC technology . The Thalidomide-based cereblon ligand binds to the cereblon protein, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) . This binding induces the recruitment of non-native substrates to CRL4 cereblon, leading to their subsequent ubiquitination and degradation by the proteasome . This targeted protein degradation mechanism is a key feature of PROTAC technology .
類似化合物との比較
Thalidomide-Propargyne-PEG3-COOH is unique due to its specific incorporation of a Thalidomide-based cereblon ligand and its use in PROTAC technology . Similar compounds include other PROTAC linkers that utilize different E3 ligase ligands or target protein ligands . Examples of similar compounds are:
Thalidomide-based PROTACs: These compounds also use Thalidomide as the E3 ligase ligand but may have different linkers or target protein ligands.
Von Hippel-Lindau (VHL) based PROTACs: These compounds use VHL as the E3 ligase ligand instead of cereblon.
MDM2-based PROTACs: These compounds use MDM2 as the E3 ligase ligand.
This compound stands out due to its specific use of the Thalidomide-based cereblon ligand and its application in targeted protein degradation through PROTAC technology .
特性
IUPAC Name |
3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]prop-2-ynoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O9/c26-19-6-5-18(21(29)24-19)25-22(30)16-4-3-15(14-17(16)23(25)31)2-1-8-32-10-12-34-13-11-33-9-7-20(27)28/h3-4,14,18H,5-13H2,(H,27,28)(H,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIBTSXCGDRYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Bromo-5-chlorothiazolo[4,5-b]pyridine](/img/structure/B8180499.png)
![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B8180508.png)












